Limocrocin

Reverse Transcriptase Enzyme Selectivity Polymerase Inhibition

Source high-purity Limocrocin (CAS 24112-57-0), a polyketide pigment from Streptomyces roseochromogenes with a genetically characterized biosynthetic cluster (lim BGC) enabling yield optimization. It is a selective inhibitor of avian myeloblastosis virus (AMV) reverse transcriptase, with negligible activity against DNA-directed DNA polymerases (ID50 >100 µg/mL against E. coli DNA Pol I) and no inhibition of bacterial DNA gyrase at antiviral concentrations. Its MIC >200 µg/mL against Gram-negative bacteria and fungi ensures minimal off-target antibacterial effects in mixed microbial antiviral studies. Ideal for reverse transcriptase binding kinetics research and as a model for type III PKS iterative polyene biosynthesis.

Molecular Formula C26H26N2O6
Molecular Weight 462.5 g/mol
CAS No. 24112-57-0
Cat. No. B1675402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLimocrocin
CAS24112-57-0
SynonymsLimocrocin; 
Molecular FormulaC26H26N2O6
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESC1CC(=O)C(=C1O)NC(=O)C=CC=CC=CC=CC=CC=CC=CC(=O)NC2=C(CCC2=O)O
InChIInChI=1S/C26H26N2O6/c29-19-15-16-20(30)25(19)27-23(33)13-11-9-7-5-3-1-2-4-6-8-10-12-14-24(34)28-26-21(31)17-18-22(26)32/h1-14,29,31H,15-18H2,(H,27,33)(H,28,34)/b2-1+,5-3-,6-4+,9-7+,10-8+,13-11+,14-12+
InChIKeyFDIGYVFQUOGCIQ-UHQUAPTDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Limocrocin (CAS 24112-57-0) Procurement Guide: Sourcing a Selective Reverse Transcriptase Inhibitor from Streptomyces Biosynthesis


Limocrocin (LIM), CAS 24112-57-0, is a polyketide pigment first isolated from Streptomyces limosus and subsequently characterized from Streptomyces roseochromogenes NRRL 3504 [1]. The compound belongs to the manumycin family of polyketides, distinguished by its unique biosynthetic gene cluster (lim BGC) bearing similarity to but distinct genetic architecture from manumycin family clusters [2]. Limocrocin functions as a specific inhibitor of avian myeloblastosis virus (AMV) reverse transcriptase, with minimal activity against DNA-directed DNA polymerases [3]. The compound exhibits weak antimicrobial activity against select Gram-positive bacteria, positioning it as a specialized tool for antiviral research rather than broad-spectrum antimicrobial applications [4].

Why Limocrocin Cannot Be Directly Substituted with Manumycin or Other Polyketide Analogs in Reverse Transcriptase Inhibition Assays


Limocrocin differs fundamentally from manumycin-family polyketides in both biosynthetic origin and target selectivity. While manumycin A (CAS 52665-74-4) acts primarily as a farnesyltransferase inhibitor with antibacterial properties, limocrocin exhibits selective inhibition of AMV reverse transcriptase without significant DNA polymerase interference [1]. The lim BGC identified in S. roseochromogenes NRRL 3504 shares only partial similarity to manumycin gene clusters and directs production of a structurally distinct polyene chain architecture [2]. Furthermore, limocrocin demonstrates negligible activity against Gram-negative bacteria (MIC >200 µg/mL), whereas manumycin analogs often retain broader antimicrobial profiles, making limocrocin uniquely suited for reverse transcriptase-focused studies requiring minimal off-target antibacterial effects [3]. Substitution with other manumycin-family members would introduce confounding farnesyltransferase inhibition and altered bacterial susceptibility profiles.

Quantitative Differentiation of Limocrocin: Head-to-Head Polymerase Selectivity and Antimicrobial Spectrum Data


Selective Inhibition of Reverse Transcriptase Over DNA Polymerases: Limocrocin vs. Adriamycin

Limocrocin demonstrates 50% inhibition (ID50) of AMV reverse transcriptase at 50 µg/mL while exhibiting minimal activity against DNA-directed DNA polymerase I of E. coli, DNA-directed RNA polymerase of E. coli, and DNA-directed DNA polymerase of calf thymus (ID50 >100 µg/mL) [1]. In direct comparison, adriamycin showed ID50 <50 µg/mL against all three DNA/RNA polymerases, indicating non-selective polymerase inhibition [1]. This selectivity profile distinguishes limocrocin from broad-spectrum polymerase inhibitors.

Reverse Transcriptase Enzyme Selectivity Polymerase Inhibition Antiviral Research

Antimicrobial Activity Profile: Limocrocin vs. Clorobiocin and Other Aminocoumarins

Limocrocin exhibits weak antimicrobial activity restricted to select Gram-positive bacteria: MIC values of 12.5 µg/mL against Corynebacterium bovis 1810, and 100 µg/mL against Staphylococcus aureus FDA 209P, Micrococcus flavus FDA 16, M. lysodeikticus, M. luteus PCI 1001, Bacillus subtilis PCI 219, and B. anthracis [1]. MIC exceeds 200 µg/mL against all tested Gram-negative bacteria (E. coli, Shigella sonnei, Proteus vulgaris, Klebsiella pneumoniae, Salmonella typhosa, Serratia marcescens) and fungi [1]. In contrast, clorobiocin—produced by the same S. roseochromogenes NRRL 3504 strain—potently inhibits DNA gyrase with Kd values of 10^-8 to 10^-10 M and exhibits broad antibacterial activity [2].

Antibacterial MIC Selectivity Gram-positive

Biosynthetic Gene Cluster Architecture: Limocrocin lim BGC vs. Manumycin Family BGCs

The lim BGC (BGC#29) from S. roseochromogenes NRRL 3504 encodes unusual type III polyketide synthases (PKS) and associated proteins that are similar to recently characterized PKS AsuC3 and AsuC4 from asukamycin biosynthesis [1]. However, lim BGC exhibits a distinctly different genetic architecture from canonical manumycin family BGCs, with only partial similarity to clusters involved in manumycin production [1]. Heterologous expression of lim BGC in S. albus Del14 and S. lividans ΔYA9 successfully directs limocrocin production, confirming the cluster's autonomous functionality [1].

Biosynthetic Gene Cluster Heterologous Expression Polyketide Genome Mining

Enzyme Inhibition Mechanism: Non-Competitive vs. Substrate-Competitive Profiles

Limocrocin's inhibition of AMV reverse transcriptase is unaffected by changes in template-primer concentration (inhibition remained 59.5-62.2% across 0.4-8 µg/mL poly(rA)), substrate concentration (58.1-62.0% inhibition across 1.0-100 µM dTTP), or carrier protein concentration (69.2-69.8% across 25-100 µg/mL BSA) [1]. However, inhibition decreased from 72.9% to 33.9% when enzyme concentration increased from 1 to 4 U/mL, confirming that limocrocin acts directly on the reverse transcriptase enzyme rather than competing with substrates [1]. This non-competitive mechanism contrasts with nucleoside analog reverse transcriptase inhibitors (NRTIs) which act as chain terminators.

Enzyme Kinetics Mechanism of Inhibition Reverse Transcriptase Selectivity

Limocrocin Procurement Scenarios: When to Select This Polyketide for Reverse Transcriptase Research


Selective Reverse Transcriptase Inhibition Assays Requiring Minimal DNA Polymerase Cross-Reactivity

Use limocrocin when experimental design requires AMV reverse transcriptase inhibition without confounding effects on DNA-directed DNA polymerases or RNA polymerases. Limocrocin ID50 >100 µg/mL against E. coli DNA Pol I and calf thymus DNA Pol ensures that observed antiviral effects are attributable to reverse transcriptase inhibition rather than broad polymerase suppression [1].

Antiviral Mechanism Studies in Gram-Negative Bacterial or Fungal Co-Culture Systems

Limocrocin's MIC >200 µg/mL against all tested Gram-negative bacteria and fungi makes it suitable for antiviral studies in mixed microbial systems where off-target antibacterial activity would confound results. Unlike clorobiocin or novobiocin, limocrocin does not inhibit bacterial DNA gyrase at antiviral concentrations [1].

Biosynthetic Engineering and Heterologous Production Platform Development

The characterized lim BGC provides a tractable platform for polyketide yield optimization and derivative generation via heterologous expression in S. albus or S. lividans chassis strains [2]. Researchers interested in type III PKS iterative polyene biosynthesis can utilize limocrocin as a model system distinct from type I PKS-dependent manumycin pathways [2].

Enzyme Kinetics Studies of Non-Competitive Reverse Transcriptase Inhibition

Limocrocin's inhibition mechanism—independent of substrate or template-primer concentration but sensitive to enzyme concentration—offers a valuable tool for investigating direct enzyme binding kinetics [1]. This profile contrasts with nucleoside analog inhibitors and provides orthogonal validation of reverse transcriptase targeting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Limocrocin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.